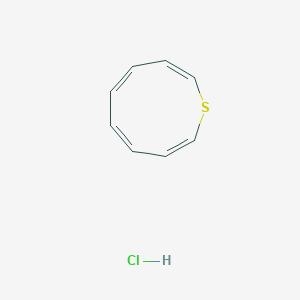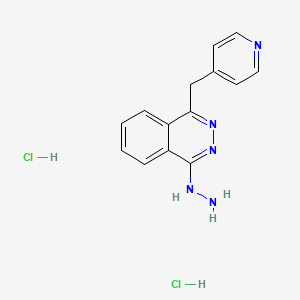
1-(Methyloctadecylamino)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[methyl(octadecyl)amino]propan-2-ol, also known as a long-chain aliphatic amino alcohol, is a compound with a multifaceted role in chemical research. Its structure includes an octadecyl group (C18H37), a methyl group (CH3), and an amino alcohol moiety, making it a versatile molecule in synthetic chemistry and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[methyl(octadecyl)amino]propan-2-ol can be accomplished through a variety of routes:
Alkylation Reaction: Octadecylamine can react with epichlorohydrin under basic conditions to produce the intermediate compound, which is then methylated using methanol in the presence of a strong base.
Reductive Amination: Another approach involves the reductive amination of 3-chloropropanol with octadecylamine, followed by methylation using methyl iodide under mild conditions.
Industrial Production Methods: Industrial production typically employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. Continuous flow reactors may also be used for higher efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[methyl(octadecyl)amino]propan-2-ol undergoes several types of reactions:
Oxidation: Under oxidative conditions, the compound can form corresponding oxides, though specific reagents and conditions will determine the exact products.
Reduction: It can be reduced to more simplified amine or alcohol derivatives.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with various electrophiles, forming a range of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Substitution reactions typically use alkyl halides or acyl chlorides.
Major Products: Depending on the reaction, products may include aliphatic alcohols, substituted amines, and other derivatives that maintain the octadecyl chain.
Applications De Recherche Scientifique
Chemistry: In chemistry, 1-[methyl(octadecyl)amino]propan-2-ol is used as a building block for synthesizing surfactants and other specialty chemicals.
Biology: It can be used in the development of lipophilic drugs or as a component in drug delivery systems due to its amphiphilic nature.
Medicine: Research into new pharmaceuticals often includes this compound for its potential use in novel drug formulations.
Industry: The compound's surfactant properties make it valuable in the manufacture of detergents, emulsifiers, and lubricants.
Mécanisme D'action
Molecular Targets and Pathways: The mechanism by which 1-[methyl(octadecyl)amino]propan-2-ol exerts its effects often involves interaction with lipid membranes due to its amphiphilic structure. It may integrate into the lipid bilayers, altering membrane fluidity and permeability, which can affect cellular signaling pathways and drug delivery mechanisms.
Similar Compounds
1-(octadecylamino)propan-2-ol: Similar in structure but lacks the methyl group, which can affect its reactivity and physical properties.
1-(methyl(heptadecyl)amino)propan-2-ol: Differs by one carbon in the alkyl chain length, potentially impacting its surfactant properties.
N-methyl-N-octadecylpropan-2-amine: A structurally similar amine that may show different reactivity due to the position of the functional groups.
Uniqueness: 1-[methyl(octadecyl)amino]propan-2-ol's uniqueness lies in its specific alkyl chain length and the positioning of its functional groups, which confer distinct amphiphilic properties, making it suitable for specialized applications in surfactant chemistry and drug delivery systems.
This detailed overview of 1-[methyl(octadecyl)amino]propan-2-ol should give you a comprehensive understanding of its properties, synthesis, reactions, and applications
Propriétés
Numéro CAS |
56669-92-2 |
|---|---|
Formule moléculaire |
C22H47NO |
Poids moléculaire |
341.6 g/mol |
Nom IUPAC |
1-[methyl(octadecyl)amino]propan-2-ol |
InChI |
InChI=1S/C22H47NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(3)21-22(2)24/h22,24H,4-21H2,1-3H3 |
Clé InChI |
FIIVRQMXFMRFJI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCN(C)CC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



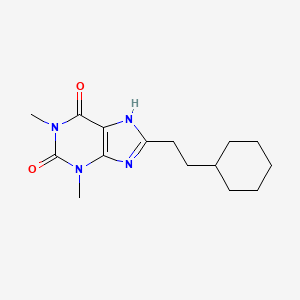

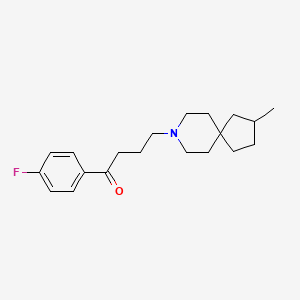
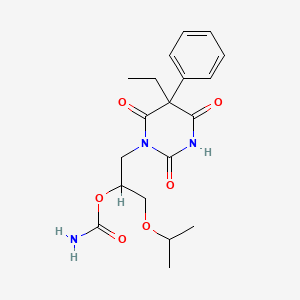
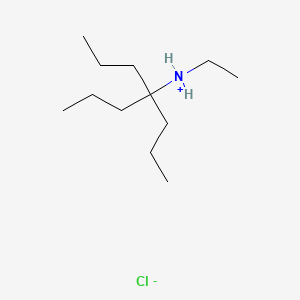
![7,15,23,31-Tetratert-butyl-33,34,35,36-tetramethoxy-3,11,19,27-tetrathiapentacyclo[27.3.1.15,9.113,17.121,25]hexatriaconta-1(32),5,7,9(36),13,15,17(35),21(34),22,24,29(33),30-dodecaene](/img/structure/B15346751.png)
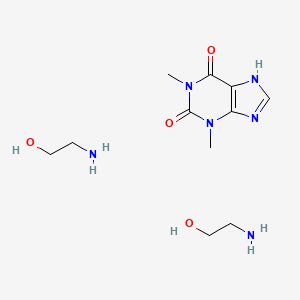
![8-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B15346765.png)
![3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-5-[(4-methoxy-2-nitrophenyl)azo]-4-methyl-2-oxo-](/img/structure/B15346778.png)
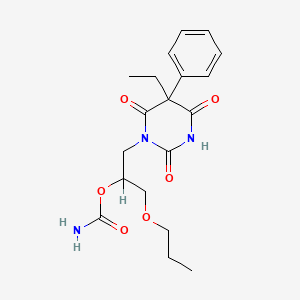
![7-Benzyl-2-methyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B15346789.png)
